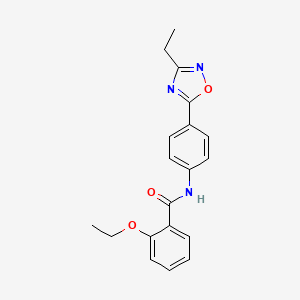
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA, which in turn leads to the suppression of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which leads to the suppression of neuronal activity. This increase in GABA levels has been associated with the suppression of seizures and anxiety-like behaviors in animal models. Additionally, this compound has been shown to have a low potential for abuse and addiction, making it an attractive candidate for the treatment of addiction disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor of GABA-AT, which allows for the specific targeting of this enzyme. Additionally, this compound has a low potential for toxicity, making it a safe compound for use in animal models. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various neurological disorders. Some future directions for research on this compound include investigating its potential use in the treatment of addiction disorders, exploring its effects on cognitive function, and further elucidating its mechanism of action. Additionally, the development of more soluble analogs of this compound could improve its efficacy and make it more suitable for clinical use.
Synthesemethoden
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the use of various reagents and solvents. The synthesis involves the formation of a piperidine ring, which is then coupled with a dichlorobenzoyl group. The final step involves the introduction of a cyclopropyl group to the piperidine ring.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, which is a neurotransmitter that has inhibitory effects on neuronal activity. This increase in GABA levels has been associated with the suppression of seizures and anxiety-like behaviors in animal models.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c17-11-1-4-13(14(18)9-11)16(22)20-7-5-10(6-8-20)15(21)19-12-2-3-12/h1,4,9-10,12H,2-3,5-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVFPTBEZMCVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,4-difluorophenyl)acetamide](/img/structure/B7699097.png)

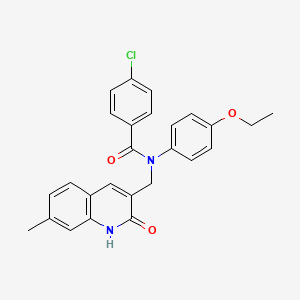
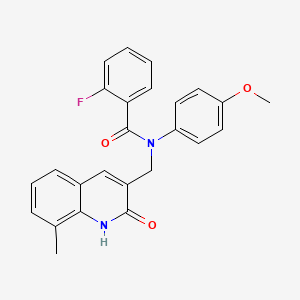

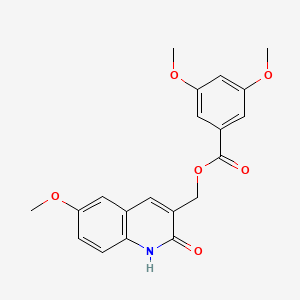
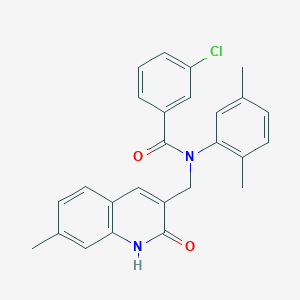
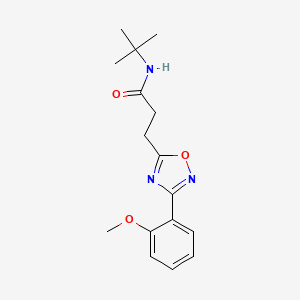

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7699169.png)
